Cas no 610277-83-3 (4-(o-tolyloxy)benzenesulfonyl chloride)
4-(o-tolyloxy)benzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Methylphenoxy)benzenesulfonyl chloride
- 4-(2-METHYLPHENOXY)BENZENESULPHONYL CHLORIDE
- 4-(o-Tolyloxy)benzenesulfonyl chloride
- 4-o-Tolyloxybenzenesulfonyl chloride
- 4PBS-S03-0
- STL302121
- 4-(o-tolyloxy)benzene-1-sulfonylchloride
- DTXSID20383342
- AR1985
- AKOS000165417
- EN300-265771
- CS-0071663
- F9995-0455
- MFCD01631900
- 4-(o-tolyloxy)benzene-1-sulfonyl chloride
- SCHEMBL1020708
- DB-026119
- 4-(2-methylphenoxy)benzene-1-sulfonyl chloride
- AS-45252
- 4-(2-methylphenoxy)benzenesulfonyl chloride, AldrichCPR
- 610277-83-3
- 4-(2-METHYLPHENOXY)BENZENESULFONYLCHLORIDE
- 4-(o-tolyloxy)benzenesulfonyl chloride
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- MDL: MFCD01631900
- Inchi: 1S/C13H11ClO3S/c1-10-4-2-3-5-13(10)17-11-6-8-12(9-7-11)18(14,15)16/h2-9H,1H3
- InChI Key: IJPKGMOVNZHZKZ-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1)OC1C=CC=CC=1C)(=O)=O
Computed Properties
- Exact Mass: 282.01200
- Monoisotopic Mass: 282.0117431g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.327
- Melting Point: 81-85 °C
- Boiling Point: 375.6°C at 760 mmHg
- Flash Point: 180.9°C
- Refractive Index: 1.586
- PSA: 51.75000
- LogP: 4.79560
- Sensitiveness: Moisture Sensitive
4-(o-tolyloxy)benzenesulfonyl chloride Security Information
- Signal Word:Danger
- Hazard Statement: H315;H318;H335
- Warning Statement: P261;P280;P305+P351+P338
- Hazard Category Code: 37/38-41
- Safety Instruction: 26-39
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Hazardous Material Identification:
- HazardClass:8
- Storage Condition:2-8 °C
4-(o-tolyloxy)benzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | AR1985-1/G |
4-(2-METHYLPHENOXY)BENZENESULFONYL CHLORIDE |
610277-83-3 | 95% | 1g |
$355 | 2023-09-16 | |
| AstaTech | AR1985-5/G |
4-(2-METHYLPHENOXY)BENZENESULFONYL CHLORIDE |
610277-83-3 | 95% | 5/G |
$360 | 2022-06-01 | |
| AstaTech | AR1985-25/G |
4-(2-METHYLPHENOXY)BENZENESULFONYL CHLORIDE |
610277-83-3 | 95% | 25/G |
$1260 | 2022-06-01 | |
| TRC | M695718-250mg |
4-(2-Methylphenoxy)Benzenesulfonyl Chloride |
610277-83-3 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M695718-500mg |
4-(2-Methylphenoxy)Benzenesulfonyl Chloride |
610277-83-3 | 500mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M695718-2.5g |
4-(2-Methylphenoxy)Benzenesulfonyl Chloride |
610277-83-3 | 2.5g |
$ 275.00 | 2022-06-03 | ||
| Apollo Scientific | OR11351-100mg |
4-(2-Methylphenoxy)benzenesulphonyl chloride |
610277-83-3 | 100mg |
£90.00 | 2023-09-01 | ||
| Apollo Scientific | OR11351-500mg |
4-(2-Methylphenoxy)benzenesulphonyl chloride |
610277-83-3 | 500mg |
£320.00 | 2023-09-01 | ||
| abcr | AB352107-250mg |
4-(2-Methylphenoxy)benzenesulfonyl chloride, 95%; . |
610277-83-3 | 95% | 250mg |
€137.50 | 2025-04-17 | |
| Key Organics Ltd | AS-45252-1g |
4-(2-methylphenoxy)benzenesulfonyl chloride |
610277-83-3 | >95% | 1g |
£195.00 | 2025-02-09 |
4-(o-tolyloxy)benzenesulfonyl chloride Suppliers
4-(o-tolyloxy)benzenesulfonyl chloride Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 4-(o-tolyloxy)benzenesulfonyl chloride
Introduction to 4-(o-tolyloxy)benzenesulfonyl chloride (CAS No: 610277-83-3)
4-(o-tolyloxy)benzenesulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No) 610277-83-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and fine chemical synthesis. This compound serves as a crucial intermediate in the development of various bioactive molecules, particularly in the realm of medicinal chemistry. Its unique structural features, combining a tolyloxy group with a benzenesulfonyl chloride moiety, make it a versatile building block for constructing more complex and functionalized molecules.
The significance of 4-(o-tolyloxy)benzenesulfonyl chloride lies in its utility as a precursor for synthesizing sulfonamide derivatives, which are widely recognized for their pharmacological properties. Sulfonamides play a pivotal role in modern medicine, exhibiting antimicrobial, anti-inflammatory, and anticancer activities. The presence of the sulfonyl chloride group in this compound facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the tailoring of molecular architectures to meet specific pharmacological requirements.
In recent years, there has been a surge in research focused on developing novel sulfonamide-based drugs due to their broad spectrum of biological activities. The 4-(o-tolyloxy)benzenesulfonyl chloride derivative has been particularly explored for its potential in generating compounds with enhanced binding affinity and selectivity towards target enzymes and receptors. This has spurred interest among academic researchers and pharmaceutical companies aiming to develop next-generation therapeutics.
One of the most compelling aspects of 4-(o-tolyloxy)benzenesulfonyl chloride is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By modifying the structure of 4-(o-tolyloxy)benzenesulfonyl chloride, chemists can design molecules that specifically inhibit aberrant kinase activity, thereby offering potential therapeutic benefits. Several studies have demonstrated the efficacy of sulfonamide derivatives derived from this compound in preclinical models, highlighting its promise as a scaffold for drug development.
The chemical properties of 4-(o-tolyloxy)benzenesulfonyl chloride also make it an attractive candidate for use in material science applications. For instance, its ability to undergo selective reactions with various nucleophiles allows for the creation of polymers and coatings with tailored properties. These materials can find applications in sectors ranging from electronics to biomedicine, where precise control over molecular structure is essential.
From a synthetic chemistry perspective, 4-(o-tolyloxy)benzenesulfonyl chloride exemplifies the importance of well-designed intermediates in streamlining complex synthetic pathways. Its availability as a commercial product has democratized access to this valuable building block, enabling smaller research groups and startups to explore novel chemical space without significant custom synthesis efforts. This accessibility has contributed to the rapid advancement of research in medicinal chemistry and related fields.
The structural motif present in 4-(o-tolyloxy)benzenesulfonyl chloride, featuring both an aromatic ring system and a reactive sulfonyl chloride group, is particularly amenable to further functionalization. This dual reactivity allows for the construction of highly diverse molecular libraries, which are essential for hit identification and optimization campaigns in drug discovery. Computational methods such as molecular docking and virtual screening have been increasingly employed to predict the binding modes of sulfonamide derivatives derived from this intermediate, further accelerating the drug development process.
In conclusion, 4-(o-tolyloxy)benzenesulfonyl chloride (CAS No: 610277-83-3) represents a cornerstone compound in modern chemical synthesis. Its versatility as an intermediate has positioned it at the forefront of pharmaceutical innovation, particularly in the development of sulfonamide-based therapeutics. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain a vital tool for chemists and biologists alike.
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